molecular formula C22H24N6S2 B12902654 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane CAS No. 72743-88-5

1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane

Cat. No.: B12902654
CAS No.: 72743-88-5
M. Wt: 436.6 g/mol
InChI Key: RZCIMNBDLGTRBT-UHFFFAOYSA-N
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Description

1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane is a synthetic bifunctional compound featuring two 4-phenyl-1,2,4-triazole cores linked by an ethane bridge. As a member of the 1,2,4-triazolethione family, this scaffold is of significant interest in medicinal chemistry and drug discovery . The 1,2,4-triazole core is known for its metabolic stability and resistance to oxidation and hydrolysis, making it a privileged structure in the design of biologically active molecules . The specific substitution with ethylthio groups at the 5-position and phenyl rings at the 4-position defines its properties and potential research applications. This compound is primarily valued for its role as a key intermediate in the exploration of new therapeutic agents. Derivatives of 1,2,4-triazole-3-thiones and their S-alkylated analogs, such as this bis(ethylthio) compound, have demonstrated a wide spectrum of biological activities in scientific literature . These activities include serving as inhibitors for enzymes like 15-lipoxygenase (15-LOX), a target in inflammatory research . Furthermore, related structures have shown potential as antiviral and anti-infective drugs, with some sulfanyltriazoles investigated for their activity against HIV-1 . The molecule's structure allows for further functionalization, making it a versatile building block for developing novel chemical entities for biochemical screening and pharmacological study. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity for their specific application.

Properties

CAS No.

72743-88-5

Molecular Formula

C22H24N6S2

Molecular Weight

436.6 g/mol

IUPAC Name

3-ethylsulfanyl-5-[2-(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H24N6S2/c1-3-29-21-25-23-19(27(21)17-11-7-5-8-12-17)15-16-20-24-26-22(30-4-2)28(20)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

RZCIMNBDLGTRBT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCC

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinecarbothioamides

  • Hydrazinecarbothioamides are cyclized under basic or acidic conditions to form 1,2,4-triazole-3-thiones.
  • Common bases include sodium hydroxide, potassium hydroxide, or sodium bicarbonate.
  • Reaction solvents are typically ethanol or aqueous ethanol mixtures.
  • Cyclization is often performed under reflux for several hours to ensure completion.

Representative Reaction Conditions

Step Reagents & Conditions Outcome Yield (%)
Cyclization Hydrazinecarbothioamide + NaOH, EtOH, reflux 4-6 h 1,2,4-Triazole-3-thione intermediate 52–88%

This step is crucial for establishing the triazole ring system with a mercapto (–SH) group at the 3-position, which is a key handle for further substitution.

Formation of the Ethane-Linked Bis-Triazole

Coupling Strategy

  • The linkage of two triazole units via an ethane bridge can be achieved by reacting two equivalents of the 5-(ethylthio)-4-phenyl-1,2,4-triazole derivative with a suitable ethane-based bifunctional reagent.
  • Commonly, 1,2-dihaloethanes (e.g., 1,2-dibromoethane) are used to alkylate the nitrogen or sulfur atoms on the triazole rings.
  • The reaction is performed in polar solvents under reflux conditions with a base to facilitate nucleophilic substitution.

Reaction Conditions and Yields

Step Reagents & Conditions Outcome Yield (%)
Coupling 2 × 5-(Ethylthio)-4-phenyl-1,2,4-triazole + 1,2-dibromoethane + base, DMF, reflux 1,2-Bis(5-(ethylthio)-4-phenyl-1,2,4-triazol-3-yl)ethane 60–85%

This step forms the final bis-triazole compound with an ethane linker, completing the target molecule synthesis.

Alternative Synthetic Routes

  • Some methods start from ethyl chloroacetate reacting with 1,2,4-triazole-5-thione derivatives to form ethylthioacetate intermediates, which are then converted to hydrazides and cyclized to triazole derivatives.
  • Hydrazinolysis and subsequent cyclization steps are used to generate the triazole core with desired substitutions.
  • Mannich and Schiff base reactions have been reported for related triazole derivatives but are less common for this specific bis-triazole ethane compound.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product Intermediate Yield Range (%)
1 Cyclization Hydrazinecarbothioamide + NaOH, EtOH, reflux 1,2,4-Triazole-3-thione 52–88
2 Alkylation Ethyl halide + base, DMF, reflux 5-(Ethylthio)-4-phenyl-1,2,4-triazole 70–90
3 Coupling (Linking) 1,2-Dihaloethane + base, DMF, reflux 1,2-Bis(5-(ethylthio)-4-phenyl-1,2,4-triazol-3-yl)ethane 60–85

Research Findings and Notes

  • The preparation methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and base strength to optimize yields and purity.
  • The mercapto group’s reactivity is exploited for selective alkylation to introduce the ethylthio substituent.
  • The ethane linker is introduced via nucleophilic substitution with dihaloalkanes, a reliable method for bis-heterocycle formation.
  • Variations in substituents on the phenyl ring or the alkylthio group can be accommodated by modifying the starting materials and reaction conditions accordingly.
  • The synthetic routes are scalable and adaptable for industrial production with optimization of parameters.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio groups, yielding simpler triazole derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, room temperature.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Simplified triazole derivatives.

    Substitution: Phenyl-substituted triazole derivatives with various functional groups.

Scientific Research Applications

1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The ethylthio and phenyl groups play a crucial role in its binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1,2-Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane with structurally related bis-triazole derivatives:

Compound Name Substituents Linker Key Functional Groups Bioactivity Reference
Target Compound 5-ethylthio, 4-phenyl Ethane Ethylthio, phenyl Not explicitly reported (inferred: antimicrobial, enzyme inhibition)
Tryfuzol® 5-(furan-2-yl), 4-phenyl Acetate Furan, phenyl Immunomodulatory, antioxidant, hepatoprotective
4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 5-decylthio, 4-methyl Morpholine Decylthio, morpholine Antifungal, antimicrobial
1,2-Bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol 5-mercapto, 4-phenyl Ethane-diol Mercapto, diol Discontinued (stability issues inferred)
9-(3-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine 5-ethylthio, 4-phenyl Propyl Purin-6-amine Anticancer (melting point: 180–182°C)

Key Observations :

  • Ethylthio vs. Longer Thioethers : The ethylthio group in the target compound balances lipophilicity and solubility better than bulkier decylthio chains (e.g., in ), which may enhance membrane permeability but reduce aqueous stability .
  • Mercapto vs. Thioether : The discontinued ethane-diol derivative () with mercapto (-SH) groups likely faced oxidative instability, whereas the ethylthio group in the target compound offers improved chemical robustness .

Physicochemical Properties

Property Target Compound 9-(3-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine () 1-(3-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)propyl)-1H-benzimidazole ()
Molecular Weight ~506.6 g/mol* 380.47 g/mol 363.48 g/mol
Melting Point Not reported 180–182°C 118–120°C
Solubility Low (predicted) Moderate (due to purine amine) Low (benzimidazole core)
Stability High (thioether) Moderate High

*Calculated based on formula C₂₂H₂₂N₆S₂.

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